
Bilirubin glucoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bilirubin glucoside, also known as this compound, is a useful research compound. Its molecular formula is C39H46N4O11 and its molecular weight is 746.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antioxidant and Anti-inflammatory Properties
Bilirubin glucoside has been identified as a potent antioxidant. Research indicates that it can mitigate oxidative stress, which is implicated in numerous health conditions, including cardiovascular diseases and diabetes. For instance, studies have shown that elevated bilirubin levels correlate with reduced risk factors for type 2 diabetes, suggesting that this compound may also confer similar protective effects .
Cardiovascular Health
Research highlights the protective role of bilirubin against ischemia-reperfusion injury in cardiac tissues. Animal studies have demonstrated that administering bilirubin before inducing cardiac stress can significantly reduce infarct size and improve cardiac function . These findings suggest that this compound could be harnessed for therapeutic strategies aimed at enhancing heart health.
Renal Protection
This compound may offer protective benefits against acute kidney injury (AKI). Experimental models have shown that bilirubin supplementation can protect against nephrotoxic agents without hindering their therapeutic efficacy. This opens avenues for using bilirubin derivatives as pre-treatment options in patients undergoing chemotherapy or treated with nephrotoxic drugs .
Metabolic Hormone Role
Recent studies propose that bilirubin functions as a metabolic hormone, influencing various metabolic pathways. This compound's role in activating peroxisome proliferator-activated receptors (PPARs) suggests it may modulate lipid metabolism and insulin sensitivity, further supporting its potential in managing metabolic disorders .
Cosmetic Applications
Due to its antioxidant properties, this compound is being explored for cosmetic formulations. It can potentially protect skin cells from oxidative damage caused by UV radiation and pollution, thereby contributing to skin health and longevity . The incorporation of this compound in skincare products could enhance their efficacy against aging and skin damage.
Case Studies and Research Findings
Challenges and Future Directions
Despite its promising applications, the clinical use of this compound faces challenges such as poor solubility and stability issues. Ongoing research is focused on developing novel delivery systems, including nanoparticle formulations, to enhance the bioavailability of bilirubin derivatives . Furthermore, elucidating the precise mechanisms by which this compound exerts its effects will be crucial for advancing its therapeutic potential.
Análisis De Reacciones Químicas
Formation of Bilirubin Glucoside
The primary reaction for the formation of this compound involves the transfer of glucose from UDP-glucose to bilirubin. This reaction is catalyzed by the enzyme UDP-glucuronosyltransferase, which facilitates the conjugation process, rendering bilirubin more water-soluble.
-
Reaction Equation:
Bilirubin+UDP glucoseUDP glucuronosyltransferaseBilirubin glucoside+UDP
Hydrolysis of this compound
This compound can undergo hydrolysis, primarily through the action of β-glucosidase. This reaction results in the release of free bilirubin and glucose.
-
Reaction Equation:
Bilirubin glucosideβ glucosidaseBilirubin+Glucose
Kinetic Studies
Kinetic studies have shown that the formation and hydrolysis of this compound are influenced by various factors including pH, temperature, and the presence of divalent cations like magnesium ions (Mg²⁺). Optimal conditions for these reactions enhance the efficiency of bilirubin conjugation and subsequent hydrolysis.
Enzymatic Activity
Research indicates that rat liver microsomes can effectively catalyze the transglucosylation from UDP-glucose to bilirubin, highlighting the importance of liver function in bilirubin metabolism. Other nucleotides such as CDP-glucose, ADP-glucose, and GDP-glucose were found to be ineffective as glucosyl donors in this context .
Separation Techniques
The azobilirubin glucosides formed during these reactions can be separated from their corresponding azobilirubin glucuronides using thin-layer chromatography (TLC). This separation is crucial for understanding the different metabolic pathways and products resulting from bilirubin conjugation .
Clinical Implications
The ability to measure this compound levels is significant in clinical settings as it can provide insights into liver function and disorders related to bilirubin metabolism, such as jaundice and cholestasis. Advanced methods such as high-performance liquid chromatography (HPLC) are employed for precise quantification of various bilirubin species in serum .
Kinetic Study Results
Parameter | Effect on Reaction Rate |
---|---|
pH | Optimal at 7-8 |
Temperature | Increased rate at elevated temperatures |
Mg²⁺ Concentration | Enhanced activity observed |
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing and characterizing bilirubin glucoside in laboratory settings?
- Methodological Answer : Synthesis typically involves enzymatic or chemical conjugation of bilirubin with glucose, followed by purification via column chromatography. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for purity assessment. Researchers must report solvent systems, reaction temperatures, and enzyme/substrate ratios to ensure reproducibility. For novel compounds, elemental analysis and mass spectrometry are mandatory .
Q. Which analytical techniques are most reliable for quantifying this compound concentrations in biological matrices?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity in complex matrices. Validate assays using spike-and-recovery experiments with internal standards (e.g., isotopically labeled analogs). Avoid non-specific spectrophotometric methods, as bilirubin’s photolability and matrix interference can skew results .
Q. How should researchers design controlled experiments to assess this compound stability under varying physiological conditions?
- Methodological Answer : Employ a factorial design testing pH (5.0–7.4), temperature (4–37°C), and enzymatic exposure (e.g., β-glucosidase). Use a Randomized Complete Block Design (RCBD) with triplicate samples to account for batch variability. Include negative controls (e.g., bilirubin alone) and measure degradation via HPLC at timed intervals .
Q. What critical parameters must be reported when publishing this compound synthesis protocols?
- Methodological Answer : Essential details include reaction stoichiometry, catalyst purity, solvent evaporation rates, and chromatographic gradients. For reproducibility, provide raw NMR spectra (δ values, coupling constants) and HPLC chromatograms with baseline resolution. Omit redundant procedural descriptions if supplementary materials are available .
Q. What statistical approaches are recommended for baseline analysis of this compound’s biochemical properties?
- Methodological Answer : Use multivariate ANOVA to compare means across experimental groups (e.g., synthetic batches). Apply Tukey’s HSD post hoc test to identify outliers. Avoid overreliance on correlation coefficients without verifying linear assumptions, as spurious correlations may arise in heterogeneous datasets .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound be analyzed to identify methodological confounders?
- Methodological Answer : Conduct a systematic review using PRISMA guidelines to aggregate studies. Apply meta-regression to isolate variables (e.g., dosing routes, animal models). For in vitro-in vivo discrepancies, validate assays with tracer studies (e.g., radiolabeled glucoside) to track metabolite interference .
Q. What experimental design considerations are essential for studying structure-function relationships in this compound derivatives?
- Methodological Answer : Synthesize analogs with varying alkyl chain lengths or glycosidic linkages. Test bioactivity in cell-based models (e.g., hepatocyte uptake assays) and compare using dose-response curves. For toxicity, prioritize in silico QSAR models to predict structure-response trends before animal trials .
Q. How can multivariate analysis biases be mitigated when correlating this compound levels with clinical outcomes?
- Methodological Answer : Preprocess data with orthogonal signal correction (OSC) to remove non-glucose-related variance. Validate partial least squares (PLS) models via permutation testing and external cohorts. Report variable importance in projection (VIP) scores to highlight significant predictors .
Q. What strategies optimize in vitro toxicity models for this compound to better predict in vivo effects?
- Methodological Answer : Co-culture hepatocytes with Kupffer cells to mimic hepatic metabolism. Use physiologically relevant concentrations (e.g., micromolar ranges from pharmacokinetic studies). Validate findings against in vivo histopathology (e.g., renal tubule dilation in rodent models) .
Q. What are best practices for validating novel detection methods for this compound against gold-standard assays?
Propiedades
Número CAS |
36570-68-0 |
---|---|
Fórmula molecular |
C39H46N4O11 |
Peso molecular |
746.8 g/mol |
Nombre IUPAC |
3-[5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-2-[[5-[(E)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-3-[3-oxo-3-[[(2R,3S,4S,5R,6R)-3,4,5,6-tetrahydroxyoxan-2-yl]methoxy]propyl]-1H-pyrrol-2-yl]methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid |
InChI |
InChI=1S/C39H46N4O11/c1-7-21-20(6)37(50)43-28(21)14-26-19(5)24(10-12-33(46)53-16-31-34(47)35(48)36(49)39(52)54-31)30(41-26)15-29-23(9-11-32(44)45)18(4)25(40-29)13-27-17(3)22(8-2)38(51)42-27/h7-8,13-14,31,34-36,39-41,47-49,52H,1-2,9-12,15-16H2,3-6H3,(H,42,51)(H,43,50)(H,44,45)/b27-13-,28-14+/t31-,34-,35+,36-,39-/m1/s1 |
Clave InChI |
QQDSVHMLLUCFIR-QKIUCEFSSA-N |
SMILES |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OCC4C(C(C(C(O4)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |
SMILES isomérico |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C/3\C(=C(C(=O)N3)C)C=C)C)CCC(=O)OC[C@@H]4[C@H]([C@@H]([C@H]([C@@H](O4)O)O)O)O)/C=C\5/C(=C(C(=O)N5)C=C)C |
SMILES canónico |
CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)OCC4C(C(C(C(O4)O)O)O)O)C=C5C(=C(C(=O)N5)C=C)C |
Sinónimos |
bilirubin glucoside |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.